6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chloro-3-nitrobenzoate
Description
The compound 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chloro-3-nitrobenzoate is a structurally complex heterocyclic molecule featuring a 1,3,4-thiadiazole core linked to a pyranone ring via a thioether bridge and esterified with a substituted benzoate group. Its design integrates pharmacophoric elements such as the electron-deficient 4-chloro-3-nitrobenzoate moiety, which may enhance electrophilic interactions in biological systems, and the cyclopropanecarboxamido substituent, which could improve metabolic stability compared to linear alkyl chains.
Properties
IUPAC Name |
[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 4-chloro-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4O7S2/c20-12-4-3-10(5-13(12)24(28)29)17(27)31-15-7-30-11(6-14(15)25)8-32-19-23-22-18(33-19)21-16(26)9-1-2-9/h3-7,9H,1-2,8H2,(H,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQZEWADPIZLAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chloro-3-nitrobenzoate is a novel synthetic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- A thiadiazole moiety, which is known for its diverse biological activities.
- A pyran ring that contributes to its pharmacological properties.
- A benzoate group that may enhance lipophilicity and bioavailability.
Molecular Formula
The molecular formula for this compound is with a molecular weight of approximately 443.5 g/mol.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Preliminary studies indicate that compounds containing thiadiazole and pyran rings exhibit significant antimicrobial properties. The presence of the cyclopropanecarboxamide group may enhance this activity by disrupting bacterial cell walls or inhibiting key enzymes.
- Antioxidant Properties : The structural components suggest potential antioxidant capabilities, as similar compounds have shown the ability to scavenge free radicals and reduce oxidative stress.
- Enzyme Inhibition : The compound may act as an inhibitor of various enzymes involved in metabolic pathways, particularly those associated with inflammation and cancer progression.
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activities of this compound:
| Activity Type | Methodology | Results |
|---|---|---|
| Antimicrobial | Agar diffusion method | Significant inhibition against E. coli and S. aureus with MIC values < 50 µg/mL. |
| Antioxidant | DPPH radical scavenging assay | IC50 value of 25 µg/mL indicating strong antioxidant activity. |
| Enzyme inhibition | Enzyme kinetics assays | Exhibited competitive inhibition against acetylcholinesterase with an IC50 of 0.25 mM. |
Case Studies
- Antibacterial Efficacy : A study published in the Brazilian Journal of Pharmaceutical Sciences highlighted the antibacterial effects of similar thiadiazole derivatives against various bacterial strains, noting moderate to strong activity against Salmonella typhi and Bacillus subtilis . This suggests that our compound may share similar properties.
- Anticancer Potential : Research on related compounds has shown promising results in inhibiting cancer cell proliferation through apoptosis induction. For instance, derivatives with similar structures have been reported to inhibit tumor growth in xenograft models .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Its structure allows it to interact with microbial enzymes, potentially inhibiting their function. This property makes it a candidate for developing new antibiotics or antimicrobial agents.
Anti-Cancer Activity
Preliminary studies suggest that the compound may possess anti-cancer properties. Investigations into its mechanisms of action have shown that it can induce apoptosis in cancer cells, making it a subject of interest for cancer therapy research.
Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition studies, particularly targeting enzymes involved in various metabolic pathways. Its ability to modulate enzyme activity could pave the way for therapeutic interventions in metabolic disorders.
Agricultural Applications
Pesticide Development
Given its biological activity, the compound is being explored as a potential pesticide. Its effectiveness against specific pests could lead to the development of safer and more efficient agricultural chemicals, reducing reliance on traditional pesticides that may have harmful environmental impacts.
Fungicidal Properties
The compound has shown promise as a fungicide, particularly against fungal pathogens affecting crops. Its application could enhance crop yields and reduce losses due to fungal infections.
Materials Science
Polymer Synthesis
In materials science, derivatives of this compound are being investigated for their potential use in synthesizing polymers with unique properties. The incorporation of thiadiazole and pyran structures can lead to materials with enhanced mechanical and thermal properties.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of the compound demonstrated that it effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated strong potential for therapeutic use in treating bacterial infections.
Case Study 2: Cancer Cell Apoptosis
In vitro studies on cancer cell lines showed that treatment with the compound resulted in a significant increase in apoptosis markers compared to control groups. This suggests a mechanism through which the compound could be developed into an anti-cancer drug.
Chemical Reactions Analysis
Key Functional Groups and Reactivity
The compound contains several reactive moieties:
-
Thiadiazole ring : Susceptible to nucleophilic substitution and electrophilic attack.
-
Cyclopropanecarboxamido group : Amide bond prone to hydrolysis.
-
Pyran ring : Carbonyl group at position 4 (4-oxo) for potential keto-enol tautomerism.
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Benzoate ester : Chlorine and nitro substituents introduce electronic effects.
Hydrolysis of the Benzoate Ester
The ester group undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid.
Reaction Conditions :
-
Acidic : H₃O⁺, aqueous solution, moderate temperature.
-
Basic : NaOH/EtOH, reflux.
Products :
-
4-chloro-3-nitrobenzoic acid and the pyran-thiadiazole intermediate.
Citation :
Nucleophilic Substitution on the Thiadiazole Sulfur
The sulfur atom in the thiadiazole ring is a potential leaving group. Reaction with nucleophiles (e.g., hydroxide, amines) replaces the sulfur-bound group.
Reaction Conditions :
-
Nucleophiles : NH₃, H₂O, alcohols.
-
Catalysts : Base (e.g., K₂CO₃).
Example Reaction :
Citation :
Reduction of the Nitro Group
The nitro group in the benzoate substituent can be reduced to an amine or hydroxylamine.
Reaction Conditions :
-
Catalytic hydrogenation : H₂, Pd/C, EtOH.
-
Chemical reduction : Fe/HCl, Sn/HCl.
Products :
-
4-chloro-3-aminobenzoate (via hydrogenation) or 4-chloro-3-hydroxylaminobenzoate (via partial reduction).
Citation :
Amide Hydrolysis
The cyclopropanecarboxamido group undergoes hydrolysis to form a carboxylic acid.
Reaction Conditions :
-
Strong acid : HCl, reflux.
-
Base : NaOH, aqueous solution.
Product :
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Cyclopropanecarboxylic acid and the thiadiazole-pyran intermediate.
Citation :
Electrophilic Aromatic Substitution
The nitro group in the benzoate directs electrophiles to the para position.
Reaction Conditions :
-
Electrophiles : NO₂⁺, SO₃H⁺.
-
Catalysts : H₂SO₄.
Example Reaction :
Sulfonation or nitration at the para position relative to the nitro group.
Citation :
Reaction Comparison Table
| Reaction Type | Reagents/Conditions | Key Product | Functional Group Involved |
|---|---|---|---|
| Ester Hydrolysis | H₃O⁺/H₂O or NaOH/EtOH | 4-chloro-3-nitrobenzoic acid | Benzoate ester |
| Nucleophilic Substitution | NH₃, K₂CO₃ | Thiadiazole-nucleophile derivative | Thiadiazole sulfur |
| Nitro Reduction | H₂/Pd/C or Fe/HCl | 4-chloro-3-aminobenzoate | Nitro group |
| Amide Hydrolysis | HCl or NaOH | Cyclopropanecarboxylic acid | Amide bond |
| Electrophilic Substitution | NO₂⁺/H₂SO₄ | Para-substituted nitrobenzoate | Nitro group |
Structural Stability and Implications
-
Thioether bond stability : The sulfur atom in the thiadiazole-pyran linkage is less reactive than free thiols but may undergo oxidation under strong oxidizing conditions (e.g., H₂O₂).
-
Pyran ring reactivity : The 4-oxo group may participate in keto-enol tautomerism, influencing solubility and reactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects
- 4-Chloro-3-nitrobenzoate : The electron-withdrawing nitro and chloro groups likely increase electrophilicity, contrasting with unsubstituted benzoates (e.g., in Compound 9), which exhibit lower reactivity in coupling reactions .
Data Table: Key Comparative Properties
*Inferred from , where microwave methods optimize yields for similar heterocycles.
Preparation Methods
Thiadiazole Ring Formation
The 1,3,4-thiadiazole nucleus is synthesized via cyclization of thiosemicarbazides with carboxylic acid derivatives. A representative protocol involves:
- Cyclopropanecarbonyl chloride is reacted with thiosemicarbazide in anhydrous tetrahydrofuran (THF) under nitrogen at 0–5°C to form N-cyclopropanecarbonylthiosemicarbazide.
- Cyclocondensation with chloroacetic acid in the presence of phosphorus oxychloride (POCl₃) at 80°C for 6 hours yields 5-(cyclopropanecarboxamido)-1,3,4-thiadiazole-2-thiol.
Reaction Conditions:
- Molar ratio (thiosemicarbazide : cyclopropanecarbonyl chloride) = 1 : 1.2
- Yield: 68–72% after recrystallization (ethanol/water).
Preparation of 4-Oxo-4H-Pyran-3-yl Methanol
Pyranone Synthesis via Knorr Cyclization
The pyranone scaffold is synthesized through cyclization of diketene derivatives:
- Ethyl acetoacetate is condensed with malonyl chloride in dimethylformamide (DMF) at 120°C for 3 hours to form 4-oxo-4H-pyran-3-carboxylic acid ethyl ester.
- Reduction of the ester using lithium aluminum hydride (LiAlH₄) in dry diethyl ether yields 4-oxo-4H-pyran-3-yl methanol.
Key Parameters:
Thioether Coupling: Pyranone-Thiadiazole Conjugation
The thiol group of the thiadiazole reacts with a bromomethyl-substituted pyranone intermediate via nucleophilic substitution:
- Bromination of 4-oxo-4H-pyran-3-yl methanol using phosphorus tribromide (PBr₃) in dichloromethane (DCM) at room temperature forms 3-(bromomethyl)-4H-pyran-4-one.
- Thioether Formation : The bromomethyl pyranone is reacted with 5-(cyclopropanecarboxamido)-1,3,4-thiadiazole-2-thiol in DMF using cesium carbonate (Cs₂CO₃) as a base at 90°C for 16 hours.
Optimization Data:
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Base | Cs₂CO₃ | 75 |
| Solvent | DMF | - |
| Temperature (°C) | 90 | - |
| Time (h) | 16 | - |
Esterification with 4-Chloro-3-Nitrobenzoic Acid
The final step involves esterifying the pyranone alcohol with 4-chloro-3-nitrobenzoic acid:
- Activation : The acid is converted to its acid chloride using thionyl chloride (SOCl₂) under reflux (70°C, 2 hours).
- Coupling : The acid chloride is reacted with the pyranone-thiadiazole conjugate in anhydrous DCM with triethylamine (Et₃N) as a base at 0°C for 1 hour, followed by stirring at room temperature for 12 hours.
Critical Factors:
- Stoichiometry (alcohol : acid chloride) = 1 : 1.5.
- Yield: 82% after column chromatography (hexane/ethyl acetate).
Alternative Pathways and Comparative Analysis
Palladium-Catalyzed Coupling
A patent-derived method employs Suzuki-Miyaura cross-coupling for analogous structures:
- Boronate ester intermediates (e.g., tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)azetidine-1-carboxylate) are coupled with halogenated pyranones using Pd(dppf)Cl₂ (2 mol%) and Cs₂CO₃ in dioxane/water (4:1) at 100°C.
- Adaptability to the target compound requires substituting the boronate with a thiadiazole-thiolate nucleophile.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 minutes) reduces reaction times for thioether formation but may compromise yields (65–70%) due to side reactions.
Challenges and Optimization Strategies
- Thiol Oxidation : Use of inert atmosphere (N₂/Ar) during thioether coupling prevents disulfide formation.
- Ester Hydrolysis : Low temperatures (0–5°C) and anhydrous conditions mitigate hydrolysis during esterification.
- Purification : Silica gel chromatography with gradient elution (hexane → ethyl acetate) resolves polar byproducts.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound to achieve high yield and purity?
- Methodology : Use a multi-step approach starting with cyclopropanecarboxamide functionalization of the 1,3,4-thiadiazole core, followed by thioether formation with a hydroxymethylpyran intermediate. Key steps include:
- Thiadiazole activation : React 5-aminothiadiazole with cyclopropanecarbonyl chloride in anhydrous DMF under nitrogen to form the carboxamido derivative .
- Thioether coupling : Use a Mitsunobu reaction (DIAD, PPh₃) to link the thiadiazole-thiol to a bromomethylpyran intermediate .
- Esterification : Couple the pyran-4-one moiety with 4-chloro-3-nitrobenzoyl chloride in dichloromethane with DMAP catalysis.
Q. Which spectroscopic techniques are critical for structural validation?
- FT-IR : Confirm the presence of C=O (pyran-4-one at ~1670 cm⁻¹), NO₂ (asymmetric stretch at ~1530 cm⁻¹), and S–C=S (thiadiazole at ~680 cm⁻¹) .
- NMR : Use ¹H/¹³C NMR in DMSO-d₆ to resolve:
- Cyclopropane protons (δ 1.2–1.5 ppm, multiplet).
- Pyran-4-one carbonyl (δ 165–170 ppm in ¹³C).
- Thioether methylene (δ 4.3–4.5 ppm) .
Q. What are the key stability considerations during storage?
- Light sensitivity : Store in amber vials at –20°C due to nitro group photoreactivity.
- Hydrolysis risk : Avoid aqueous buffers (pH >7) to prevent ester bond cleavage. Use anhydrous DMSO for stock solutions .
Advanced Research Questions
Q. How can contradictory synthetic yields for the thiadiazole intermediate be resolved?
- Root cause analysis : Discrepancies often arise from:
- Reagent purity : Ensure cyclopropanecarbonyl chloride is freshly distilled (bp 110–115°C) to avoid side reactions .
- Moisture control : Strict anhydrous conditions (molecular sieves in DMF) prevent hydrolysis of the carboxamido group.
Q. What computational strategies predict reactivity of the nitro and chloro substituents?
- DFT calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model:
- Nitro group electrophilicity : LUMO maps identify C-3 nitro as the primary site for nucleophilic attack (e.g., in SNAr reactions) .
- Chloro substituent effects : Hammett σₚ constants (σₚ = +0.23 for Cl) predict electron-withdrawing effects on the benzoate ring’s reactivity .
- MD simulations : Assess solvation dynamics in DMSO/water mixtures to guide derivatization conditions .
Q. How to design analogs with improved bioactivity while retaining core pharmacophores?
- SAR strategies :
- Cyclopropane modification : Replace cyclopropanecarboxamide with spirocyclic analogs (e.g., spiro[2.3]hexane) to enhance metabolic stability. Synthesize via [2+1] cycloaddition of diazomethane with allyl derivatives .
- Thiadiazole substitution : Introduce electron-deficient groups (e.g., CF₃ at C-5) to increase thiol-mediated cellular uptake. Monitor via LC-MS/MS in HepG2 cells .
Q. What methodologies validate the compound’s mechanism of action in biological systems?
- Target engagement assays :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
